molecular formula C19H16BrN3OS B11443028 4-Bromo-2-{5-[(2,4-dimethylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol

4-Bromo-2-{5-[(2,4-dimethylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol

Cat. No.: B11443028
M. Wt: 414.3 g/mol
InChI Key: KSWLAMVHPDWYIW-UHFFFAOYSA-N
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Description

4-Bromo-2-{5-[(2,4-dimethylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol is a complex organic compound that features a unique structure combining a brominated phenol, an imidazo[2,1-b][1,3]thiazole ring, and a dimethylphenylamino group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{5-[(2,4-dimethylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol typically involves multiple steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[2,1-b][1,3]thiazole ring.

    Amination: The attachment of the 2,4-dimethylphenylamino group is carried out through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation reactions to form quinones.

    Reduction: The imidazo[2,1-b][1,3]thiazole ring can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of reduced imidazo[2,1-b][1,3]thiazole derivatives.

    Substitution: Formation of various substituted phenol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-{5-[(2,4-dimethylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

    Interaction with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    DNA Intercalation: Intercalating into DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-aminophenol: A simpler compound with similar brominated phenol structure.

    Imidazo[2,1-b][1,3]thiazole Derivatives: Compounds with variations in the substituents on the imidazo[2,1-b][1,3]thiazole ring.

    Dimethylphenylamino Derivatives: Compounds with different substituents on the phenyl ring.

Uniqueness

4-Bromo-2-{5-[(2,4-dimethylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol is unique due to its combination of a brominated phenol, an imidazo[2,1-b][1,3]thiazole ring, and a dimethylphenylamino group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H16BrN3OS

Molecular Weight

414.3 g/mol

IUPAC Name

4-bromo-2-[5-(2,4-dimethylanilino)imidazo[2,1-b][1,3]thiazol-6-yl]phenol

InChI

InChI=1S/C19H16BrN3OS/c1-11-3-5-15(12(2)9-11)21-18-17(22-19-23(18)7-8-25-19)14-10-13(20)4-6-16(14)24/h3-10,21,24H,1-2H3

InChI Key

KSWLAMVHPDWYIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(N=C3N2C=CS3)C4=C(C=CC(=C4)Br)O)C

Origin of Product

United States

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